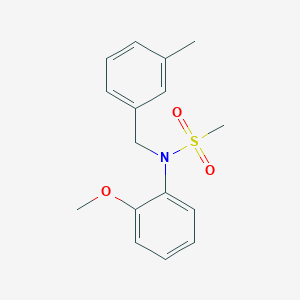![molecular formula C14H21NOS2 B4774437 N-[2-(tert-butylthio)ethyl]-2-(methylthio)benzamide](/img/structure/B4774437.png)
N-[2-(tert-butylthio)ethyl]-2-(methylthio)benzamide
Übersicht
Beschreibung
N-[2-(tert-butylthio)ethyl]-2-(methylthio)benzamide, commonly known as MTEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. MTEB is a thioamide derivative of 2-methylthiobenzamide, which is synthesized through a multi-step process involving the reaction of tert-butylthiol with 2-bromoethyl methyl sulfide.
Wirkmechanismus
The mechanism of action of MTEB is not fully understood. However, studies have shown that MTEB inhibits the activity of certain enzymes that are involved in inflammation and cancer development. MTEB has also been shown to stimulate the production of plant growth hormones, leading to increased plant growth and yield.
Biochemical and Physiological Effects
MTEB has been shown to have various biochemical and physiological effects. In medicine, MTEB has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer development. In agriculture, MTEB has been shown to stimulate the production of plant growth hormones, leading to increased plant growth and yield.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MTEB in lab experiments is its versatility. MTEB can be used in a wide range of experiments in different fields of science, including medicine, agriculture, and materials science. Another advantage of using MTEB is its relatively low cost and easy availability.
One of the limitations of using MTEB in lab experiments is its potential toxicity. MTEB has been shown to be toxic to certain types of cells, which may limit its use in certain experiments. Another limitation of using MTEB is its limited solubility in certain solvents, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MTEB. In medicine, further studies are needed to fully understand the mechanism of action of MTEB and its potential as a therapeutic agent for inflammation and cancer. In agriculture, further studies are needed to optimize the use of MTEB as a plant growth stimulant and to investigate its potential as a natural pesticide. In materials science, further studies are needed to explore the use of MTEB as a building block for the synthesis of novel materials with unique properties.
Wissenschaftliche Forschungsanwendungen
MTEB has been extensively studied for its potential applications in various fields of science. In medicine, MTEB has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that MTEB inhibits the activity of certain enzymes that are involved in inflammation and cancer development, making it a potential therapeutic agent for these diseases.
In agriculture, MTEB has been studied for its ability to enhance plant growth and improve crop yield. Research has shown that MTEB stimulates the production of plant growth hormones, leading to increased plant growth and yield.
In materials science, MTEB has been studied for its potential applications in the development of new materials. Studies have shown that MTEB can be used as a building block for the synthesis of novel polymers and materials with unique properties.
Eigenschaften
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS2/c1-14(2,3)18-10-9-15-13(16)11-7-5-6-8-12(11)17-4/h5-8H,9-10H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKYFXJZVICNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=CC=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylthio)ethyl]-2-(methylthio)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4774354.png)
![N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4774356.png)

![5-{[3-(anilinocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4774377.png)
![1-(4-fluorophenyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B4774378.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-3-chloro-N-isopropylbenzenesulfonamide](/img/structure/B4774388.png)
![1-butyl-7-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4774405.png)
![2-{1-cyclohexyl-4-[1-(2,3-dimethylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4774406.png)

![N-[3-(dimethylamino)propyl]-N'-(2-methylphenyl)thiourea](/img/structure/B4774421.png)
![N-[5-(2,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4774445.png)
![5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B4774458.png)

![N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B4774463.png)